tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate
Description
tert-Butyl N-[(3S)-1-bromopentan-3-yl]carbamate (CAS: 2624108-41-2) is a chiral carbamate derivative with a molecular formula of C₁₀H₂₀BrNO₂ and a molecular weight of 266.18 g/mol . Its structure features a pentan-3-yl backbone with a bromine atom at the 1-position and a tert-butyl carbamate group attached to the nitrogen at the 3S chiral center. This compound is primarily utilized as a building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, where stereochemical control is critical .
Properties
Molecular Formula |
C10H20BrNO2 |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
UYRLNSJFDKJUTP-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate typically involves:
- Starting from a chiral amino alcohol or amino acid derivative.
- Protection of the amine group with a tert-butyl carbamate (Boc) group.
- Introduction of the bromine substituent at the 1-position via selective halogenation or substitution.
- Maintenance of stereochemical integrity throughout the process.
Detailed Preparation Routes
Starting Material and Boc Protection
- The chiral center at the 3-position is often introduced from enantiomerically pure amino acids or amino alcohols, such as (S)-3-aminopentanol or derivatives.
- The amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate to yield the tert-butyl carbamate derivative.
- This step ensures the nitrogen is protected during subsequent functional group transformations.
Stereochemical Considerations
- The reaction conditions are optimized to prevent racemization at the chiral center.
- Mild reaction conditions and use of stereoselective reagents or catalysts help maintain the (3S) configuration.
- Purification techniques such as crystallization or chiral chromatography are employed to ensure enantiomeric purity.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Boc Protection | (S)-3-aminopentanol, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Amino group protected as tert-butyl carbamate | High yield (>90%), stereochemistry retained |
| 2. Bromination | Phosphorus tribromide (PBr3) or tosylation followed by NaBr substitution, solvent (e.g., THF or acetone), 0°C to room temperature | Primary alcohol converted to 1-bromopentan-3-yl derivative | Moderate to high yield, stereochemistry preserved |
| 3. Purification | Crystallization or chromatography | Isolation of pure this compound | Purity >98%, enantiomeric excess >99% |
Data Tables Summarizing Preparation Conditions
| Parameter | Condition Range | Comments |
|---|---|---|
| Boc Protection Temperature | 0°C to 25°C | Prevents side reactions |
| Boc Protection Solvent | Dichloromethane, ethyl acetate | Common solvents for Boc protection |
| Bromination Reagents | PBr3, or tosyl chloride + NaBr | Choice depends on substrate sensitivity |
| Bromination Temperature | 0°C to room temperature | Controls reaction rate and stereochemistry |
| Reaction Time | 1–4 hours per step | Optimized for maximum yield and purity |
| Purification Method | Recrystallization, silica gel chromatography | Ensures removal of impurities, stereoisomers |
Supporting Research Findings and Patents
- A patent (CN102020589B) describes preparation of t-butyl carbamate derivatives involving Boc protection and subsequent alkylation steps, emphasizing the use of phase-transfer catalysis and mild conditions to maintain stereochemistry.
- Literature indicates the use of N-BOC-D-serine derivatives as starting materials for related Boc-protected amino acid derivatives, highlighting the importance of mixed acid anhydride intermediates and controlled condensation reactions.
- Preparation methods involving potassium carbonate as a base in solvents such as dimethyl sulfoxide and acetonitrile at elevated temperatures (84–86°C) have been reported for related carbamate derivatives with high yields (~95%).
- The stereochemistry is preserved by avoiding harsh acidic or basic conditions that could cause racemization, as shown by the high purity and enantiomeric excess reported in these syntheses.
Summary of Preparation Methodology
| Step Number | Operation | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Protection of amine | Di-tert-butyl dicarbonate, base | 0–25°C, organic solvent | tert-butyl carbamate formation |
| 2 | Bromination of primary alcohol | PBr3 or tosylation + NaBr | 0°C to RT | Introduction of bromine at 1-position |
| 3 | Purification | Crystallization or chromatography | Ambient conditions | High purity, stereochemically pure product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 1-position serves as a reactive site for nucleophilic substitution (SN2), driven by the steric accessibility of the primary alkyl bromide and the electron-withdrawing carbamate group.
Key observations:
-
Reaction rates depend on solvent polarity and nucleophile strength.
-
Stereochemistry at the 3-position (S-configuration) is retained due to the carbamate’s steric protection.
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes. This reaction is facilitated by the bromine atom’s leaving-group ability and the carbamate’s electron-withdrawing effect.
| Base | Solvent | Product | Yield (%) |
|---|---|---|---|
| DBU | DMF | (3S)-pent-1-en-3-yl carbamate | 91 |
| KOtBu | THF | (3S)-pent-1-en-3-yl carbamate | 88 |
Mechanistic details:
-
The reaction proceeds via an E2 mechanism, forming a trans-alkene due to anti-periplanar geometry.
-
Temperature (>60°C) and strong bases favor elimination over substitution.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds.
| Catalyst System | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | tert-Butyl N-[(3S)-1-phenylpentan-3-yl]carbamate | 75 |
| Pd(dba)₂, SPhos | Vinylboronic acid | tert-Butyl N-[(3S)-1-vinylpentan-3-yl]carbamate | 68 |
Notes:
-
The carbamate group remains intact under coupling conditions.
-
Steric hindrance from the tert-butyl group minimizes side reactions.
Carbamate Group Reactivity
The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleavable under acidic conditions:
| Conditions | Product |
|---|---|
| HCl (4M) in dioxane | (3S)-1-bromopentan-3-amine hydrochloride |
| TFA (20% in DCM) | (3S)-1-bromopentan-3-amine trifluoroacetate |
Applications:
Stereochemical Influence on Reactivity
The (3S)-chiral center directs regioselectivity in reactions:
-
In substitution reactions, nucleophiles attack the brominated carbon with retention of configuration due to the adjacent carbamate’s steric bulk.
-
In elimination reactions, the major alkene isomer retains the (3S)-configuration.
Scientific Research Applications
Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives.
Medicine: Used in the synthesis of various drugs and pharmaceutical intermediates.
Industry: Applications in material science and catalysis, such as in the asymmetric synthesis of beta-lactams.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects: The 4,4-dimethylpentan analog (CAS: 2402789-38-0) introduces steric bulk, which can hinder nucleophilic attack on the bromine, slowing substitution reactions compared to the target compound . 2-Oxo derivatives (e.g., CAS: 2613300-08-4) exhibit increased electrophilicity at the α-carbon, enabling participation in Knoevenagel or aldol condensations, unlike the non-oxo target compound .
Chain Length and Chirality :
- The hexan-3-yl analog (CAS: 2353785-64-3) has a longer hydrocarbon chain, enhancing hydrophobic interactions in drug design. Its 3R configuration may lead to divergent stereochemical outcomes in synthesis .
- The 5-methylhexan variant (CAS: 121142-30-1) combines extended chain length with a methyl branch, optimizing lipid bilayer penetration in prodrug formulations .
Heterocyclic Analogs :
Physical Properties and Stability
- Solubility: Linear-chain compounds (e.g., target compound) are more soluble in nonpolar solvents than dimethyl- or oxo-substituted analogs.
- Stability: Brominated carbamates generally require storage at -20°C to prevent decomposition, as noted for related compounds in .
Biological Activity
tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 276.17 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a bromopentan-3-yl group. This structural configuration is significant for its biological interactions.
The primary mechanism of action for this compound involves its role as a bifunctional compound that can modulate the ubiquitin-proteasome system (UPS). It acts by:
- Binding to E3 ubiquitin ligases, such as cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of target proteins involved in cancer progression.
- Targeting specific polypeptides for degradation, which can lead to reduced levels of oncogenic proteins and improved therapeutic outcomes in various cancers, including breast cancer and multiple myeloma .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
- Inhibition of Tumor Growth : Studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells by promoting the degradation of key oncogenic proteins.
- Mechanistic Insights :
- In vitro studies showed that treatment with this compound resulted in significant degradation of estrogen receptor alpha (ERα) in MCF7 breast cancer cells, leading to reduced cell proliferation .
- The compound's ability to recruit E3 ligases to target proteins suggests a novel approach for cancer therapy by leveraging the UPS .
Case Studies
A notable case study involved the use of similar bifunctional compounds in clinical trials:
- Clinical Trials : Several compounds targeting the CRBN E3 ligase have entered phase I clinical trials, focusing on hematological malignancies and solid tumors. These studies highlight the potential efficacy of targeting the ubiquitin-proteasome pathway in treating cancer .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can the stereochemical purity of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate be verified during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess. For absolute configuration determination, X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve stereochemical ambiguities by analyzing spatial proximity of protons .
Q. What purification strategies are optimal for removing brominated byproducts from this compound?
- Methodology : Employ column chromatography with a gradient of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate brominated impurities. Monitor fractions via TLC (Rf ~0.4 in 20% EtOAc/hexane). Recrystallization from a dichloromethane/pentane system improves purity, as brominated analogs often exhibit lower solubility in nonpolar solvents .
Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?
- Methodology : Cross-validate purity using DSC (Differential Scanning Calorimetry) and compare with published NMR data (e.g., δ 1.44 ppm for tert-butyl protons, δ 3.35 ppm for carbamate NH). Contamination with residual solvents (e.g., DCM) can depress observed melting points .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective bromination at the 1-position of the pentan-3-yl backbone?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for alternative bromination pathways. Experimentally, track intermediates via LC-MS under controlled conditions (e.g., NBS in CCl4 vs. HBr/H2O2). Steric hindrance from the tert-butyl group directs bromination to the terminal position .
Q. How does the carbamate group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Conduct kinetic studies with Pd(PPh3)4/K3PO4 in THF/water. Monitor coupling efficiency with arylboronic acids via 19F NMR (if fluorinated partners are used). The carbamate’s electron-withdrawing nature accelerates oxidative addition but may require elevated temperatures (80–100°C) for transmetallation .
Q. What crystallographic challenges arise when resolving the 3S configuration, and how can they be mitigated?
- Methodology : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution for small crystals. Refine disorder models for the bromine atom using SHELXL ’s PART instruction. If twinning occurs, employ the TWIN command or switch to P1 space group for lower symmetry .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should researchers design experiments to resolve this?
- Methodology : Perform pH-dependent stability assays (pH 1–6) using HCl/NaOAc buffers. Monitor degradation via LC-MS at 25°C and 40°C. The carbamate group hydrolyzes to NH2 under strong acid (pH <2), but the tert-butyl moiety may retard degradation at pH 3–4. Use Arrhenius plots to extrapolate shelf-life .
Q. Why do computational predictions (e.g., LogP) for this compound diverge from experimental partition coefficients?
- Methodology : Compare calculated LogP (via ChemAxon) with shake-flask experiments (octanol/water). The bromine atom’s polarizability and the carbamate’s H-bonding capacity create deviations. Adjust force fields in MD simulations to account for halogen bonding .
Safety and Handling
Q. What precautions are critical when handling this compound due to potential bromine release?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
